

Technical Monograph: 5-Chloro-4-iodo-2-methoxypyridine

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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-methoxypyridine
CAS No.: 1227602-85-8
Cat. No.: B3033864

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Core Identifier & Physicochemical Profile[1]

5-Chloro-4-iodo-2-methoxypyridine is a highly functionalized heterocyclic scaffold used primarily as a regioselective intermediate in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the "halogen triad"—a specific arrangement of Chlorine (C5), Iodine (C4), and a Methoxy group (C2)—which enables orthogonal cross-coupling strategies.

The molecular weight (MW) of 269.47 g/mol serves as the primary mass spectrometric identifier. Due to the presence of both Chlorine (

Cl/

Cl) and Iodine (

I), the compound exhibits a distinct isotopic signature essential for analytical validation.

Physicochemical Data Table

Property	Value	Technical Context
Molecular Weight	269.47 g/mol	Monoisotopic mass: 268.91 g/mol .
Molecular Formula	C H ClINO	Heteroatom rich; high functional density.
CAS Number	1227602-85-8	Distinct from the 2-Cl-4-I-5-OMe isomer (CAS 1211516-07-2).
Appearance	Off-white to pale yellow solid	Light-sensitive due to the C-I bond.
LogP (Predicted)	~2.64	Moderate lipophilicity; suitable for organic extraction.
TPSA	~32 Å ²	Polar surface area dominated by the pyridine nitrogen and methoxy ether.
Melting Point	75–80 °C (Typical)	Crystalline solid at room temperature.

Part 1: Synthetic Fabrication (The N-Oxide Route)

Direct iodination of 2-methoxy-5-chloropyridine typically fails to yield the 4-iodo product due to the directing effects of the methoxy group, which favors C3 substitution. To access the C4-iodo position, a Pyridine N-Oxide Activation Strategy is required. This route exploits the unique susceptibility of pyridine N-oxides to C4-nitration.

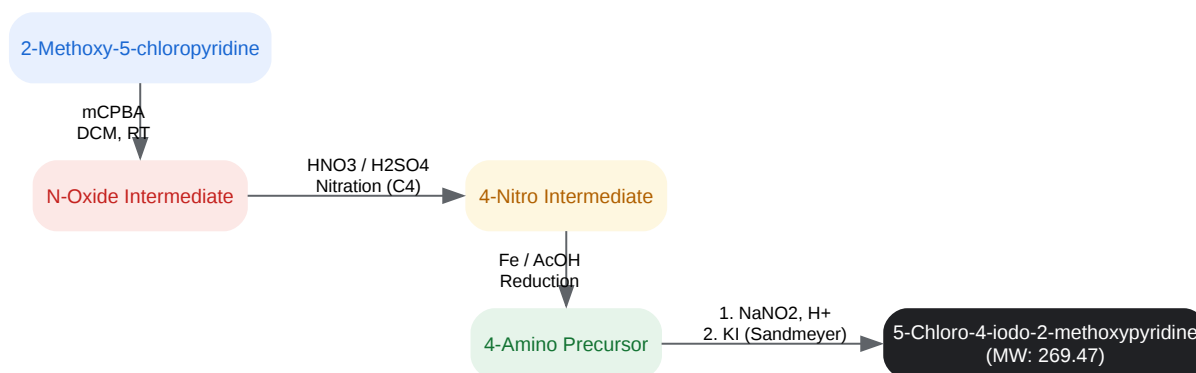
Step-by-Step Protocol

- N-Oxidation (Activation):
 - Precursor: 2-Methoxy-5-chloropyridine.

- Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM.
- Mechanism:[1][2] Electrophilic attack on the pyridine nitrogen creates the N-oxide, increasing electron density at C2 and C4, but making C4 susceptible to nucleophilic attack or specific electrophilic nitration conditions.
- C4-Nitration (Regiocontrol):
 - Reagents: Fuming HNO₃ / H₂SO₄.
 - Conditions: Heating (approx. 90-100°C).
 - Outcome: The N-oxide directs the nitro group specifically to the C4 position, overcoming the ortho-directing effect of the C2-methoxy group.
- Reduction & Deoxygenation:
 - Reagents: Iron powder (Fe) in Acetic Acid or H₂ / Pd-C.
 - Outcome: Simultaneous reduction of the nitro group to an amine (-NH₂) and removal of the N-oxide oxygen, yielding 4-amino-5-chloro-2-methoxypyridine.
- Sandmeyer Iodination (The Transformation):
 - Reagents: NaNO₂, HCl, H₂O, SO₂.
 - Outcome: Diazotization, followed by KI (iodine quench).

- o Mechanism:[1][2] Formation of the diazonium salt at C4, followed by radical-nucleophilic substitution with Iodide.
- o Purification: Column chromatography (Hexane/EtOAc) to isolate the light-sensitive iodo product.

Synthesis Workflow Diagram



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Figure 1: The N-Oxide directed synthesis pathway ensures regioselectivity at the C4 position, avoiding the thermodynamically favored C3 isomer.

Part 2: Analytical Validation (Confirming MW & Structure)

Validating the identity of **5-Chloro-4-iodo-2-methoxypyridine** requires confirming not just the mass, but the specific substitution pattern.

1. Mass Spectrometry (MS) Validation

The molecular weight of 269.47 is the average mass. In high-resolution MS (HRMS), you must look for the specific isotope pattern caused by Chlorine (

Cl:

Cl ≈ 3:1) and Iodine (Monoisotopic

- I).
- Target Ion $[M+H]^+$: 269.91 (Base peak, containing Cl).
 - Isotope Peak $[M+H+2]^+$: ~271.91 (approx. 33% intensity of base peak due to Cl).
 - Note: If the mass spectrum shows a dominant peak at 235 (loss of Cl) or 143 (loss of I), this indicates fragmentation in the source; use softer ionization (ESI+).

2. Nuclear Magnetic Resonance (NMR)

The proton NMR (

¹H NMR) is the definitive test for regiochemistry. The molecule has only two aromatic protons, which appear as singlets due to the substitution pattern (para-like isolation).

- Solvent: CDCl₃
or DMSO-d₆
.
- Signal A (C6-H): ~8.20 ppm (Singlet). This proton is deshielded by the ring nitrogen and the adjacent Chlorine.
- Signal B (C3-H): ~7.25 ppm (Singlet). This proton is shielded by the ortho-methoxy group.
- Signal C (OCH₃): ~3.90 ppm (Singlet, 3H).
- Differentiation: In the unwanted C3-iodo isomer, the protons would be at C5 and C6, showing distinct coupling (doublets) or different chemical shifts.

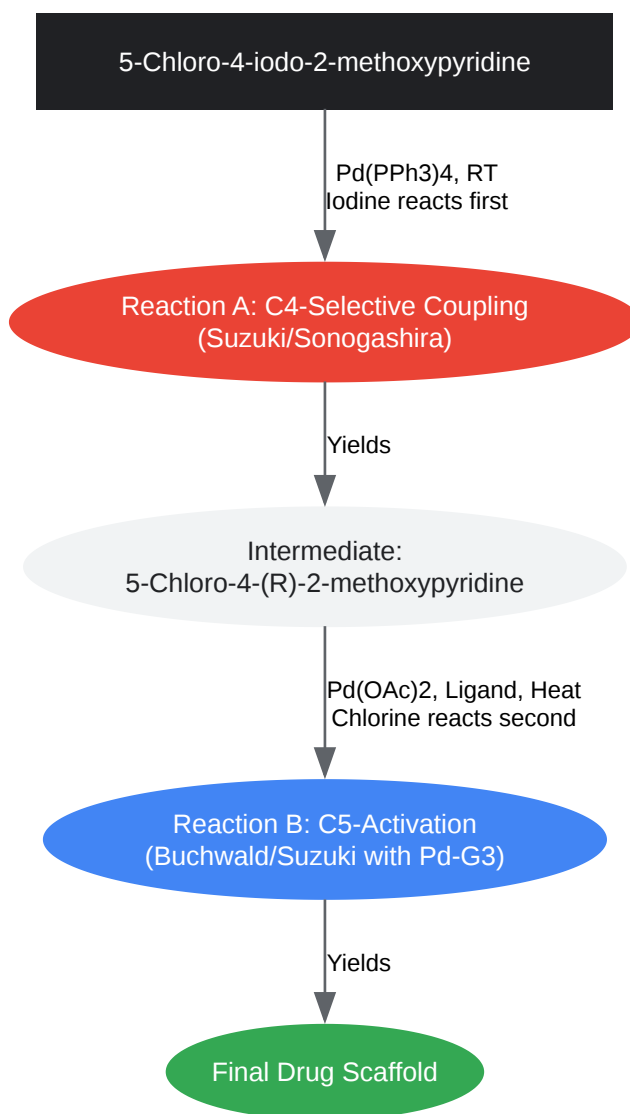
Part 3: Functional Utility in Drug Discovery

The primary value of **5-Chloro-4-iodo-2-methoxypyridine** is its ability to undergo Orthogonal Cross-Coupling. The reactivity difference between the C4-Iodide and C5-Chloride allows chemists to sequentially build complex molecules without protecting groups.

Reactivity Hierarchy

- C4-Iodo: Most reactive. Undergoes Suzuki, Sonogashira, or Buchwald-Hartwig coupling at room temperature or mild heating.
- C5-Chloro: Less reactive. Remains intact during C4-coupling. Can be activated subsequently using bulky phosphine ligands (e.g., XPhos, RuPhos) and higher temperatures.
- C2-Methoxy: Least reactive. Serves as a masked pyridone (hydrolyzable with HBr) or a stable directing group.

Chemo-Selectivity Logic Diagram



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Figure 2: The reactivity gap between Iodine and Chlorine allows for controlled, sequential functionalization of the pyridine core.

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